Neotriptophenolide Neotriptophenolide Neotriptophenolide is a tetracyclic diterpenoid with formula C21H26O4, originally isolated from Tripterygium wilfordii and Tripterygium hypoglaucum It has a role as a plant metabolite. It is a gamma-lactone, an aromatic ether, a member of phenols, an organic heterotetracyclic compound and a tetracyclic triterpenoid.
Neotriptophenolide is a natural product found in Tripterygium wilfordii and Tripterygium hypoglaucum with data available.
Brand Name: Vulcanchem
CAS No.: 81827-74-9
VCID: VC21341851
InChI: InChI=1S/C21H26O4/c1-11(2)14-9-17(22)18-13(19(14)24-4)5-6-16-15-10-25-20(23)12(15)7-8-21(16,18)3/h9,11,16,22H,5-8,10H2,1-4H3/t16-,21-/m0/s1
SMILES:
Molecular Formula: C21H26O4
Molecular Weight: 342.4 g/mol

Neotriptophenolide

CAS No.: 81827-74-9

Cat. No.: VC21341851

Molecular Formula: C21H26O4

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Neotriptophenolide - 81827-74-9

CAS No. 81827-74-9
Molecular Formula C21H26O4
Molecular Weight 342.4 g/mol
IUPAC Name (3bR,9bS)-9-hydroxy-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one
Standard InChI InChI=1S/C21H26O4/c1-11(2)14-9-17(22)18-13(19(14)24-4)5-6-16-15-10-25-20(23)12(15)7-8-21(16,18)3/h9,11,16,22H,5-8,10H2,1-4H3/t16-,21-/m0/s1
Standard InChI Key YQHBJMHUMJXFDN-KKSFZXQISA-N
Isomeric SMILES CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C)O
Canonical SMILES CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC4=C3COC4=O)C)O

Chemical Structure and Properties

Neotriptophenolide (CAS No. 81827-74-9) is a tetracyclic diterpenoid with the molecular formula C21H26O4 . This compound belongs to a specific class of natural products characterized by a phenanthro[1,2-c]furan-1(3H)-one structure. It features two defined stereocenters and contains functional groups including a gamma-lactone, an aromatic ether, and a phenolic hydroxyl group .

Physical and Chemical Properties

Neotriptophenolide possesses several distinctive chemical and physical characteristics that contribute to its biological activity. The comprehensive properties of this compound are presented in the following table:

PropertyValue
CAS Number81827-74-9
Molecular FormulaC21H26O4
Molecular Weight342.43 g/mol
IUPAC Name(3bR,9bS)-3b,4,5,9b,10,11-Hexahydro-9-hydroxy-6-methoxy-9b-methyl-7-(1-methylethyl)phenanthro[1,2-c]furan-1(3H)-one
XLogP34
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Topological Polar Surface Area55.8 Ų
Heavy Atom Count25
Complexity595
Defined Atom Stereocenter Count2
SolubilitySoluble in DMSO (100 mg/mL, 292.03 mM; requires ultrasonic treatment)

The compound's solubility characteristics indicate it dissolves well in organic solvents like DMSO, which is important for laboratory research applications . The moderate topological polar surface area (55.8 Ų) and relatively high XLogP3 value (4) suggest that the compound has limited water solubility but good cell membrane permeability potential .

Natural Sources

Plant Origins

Neotriptophenolide is primarily isolated from plants belonging to the genus Tripterygium, particularly Tripterygium wilfordii and Tripterygium hypoglaucum . These plant species are native to East Asia and have a long history of use in traditional Chinese medicine. Specifically, Neotriptophenolide is isolated from the root barks of Tripterygium hypoglaucum, where it exists as a sesquiterpene pyridine alkaloid .

Research Status and Limitations

Current Research State

The research specifically focused on Neotriptophenolide appears to be limited compared to other compounds from Tripterygium species. While chemical characterization is well-established, detailed studies on its biological activities, mechanism of action, and therapeutic potential appear to be less documented in the scientific literature.

This relative lack of specific information suggests an opportunity for further research to elucidate the pharmacological properties of Neotriptophenolide in isolation from other compounds in the plant extract.

Comparative Analysis

Other compounds from Tripterygium species, particularly triptolide, triptonide, and celastrol, have been more extensively studied. These related compounds have demonstrated significant biological activities:

  • Triptolide has shown potent anti-inflammatory effects by suppressing various inflammatory mediators and pathways, including IL-1, IL-8, and MCP-1 production, as well as inhibiting NF-κB DNA binding activity .

  • Triptonide has demonstrated antitumor effects, including inhibition of vasculogenic mimicry in pancreatic cancer cells and suppression of epithelial-mesenchymal transition in gastric cancer-associated fibroblasts .

  • Celastrol exhibits anti-inflammatory properties through multiple mechanisms, including inhibition of neutrophil oxidative burst and suppression of the SYK-MEK-ERK-NF-κB signaling cascade .

These findings with related compounds could inform future research directions for Neotriptophenolide.

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